(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin and 3,4-dimethoxybenzaldehyde. The key steps may involve:
Formation of the thiazole ring: This can be achieved through a cyclization reaction involving a thioamide and a halogenated compound.
Formation of the triazole ring: This step may involve the use of azide and alkyne precursors under copper-catalyzed conditions.
Condensation reaction: The final step involves the condensation of the benzodioxin and dimethoxybenzylidene moieties with the thiazolo[3,2-b][1,2,4]triazole core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, the compound may have potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities. Further research is needed to fully understand its pharmacological properties.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3,4-dimethoxybenzylidene)thiazole
- (5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3,4-dimethoxybenzylidene)triazole
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C21H17N3O5S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(5Z)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[(3,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H17N3O5S/c1-26-13-8-7-12(9-16(13)27-2)10-18-20(25)24-21(30-18)22-19(23-24)17-11-28-14-5-3-4-6-15(14)29-17/h3-10,17H,11H2,1-2H3/b18-10- |
InChI Key |
CXDZZPHLJPFXHC-ZDLGFXPLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2)OC |
Origin of Product |
United States |
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